molecular formula C5H5NO3S2 B15344998 Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- CAS No. 22604-06-4

Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-

Katalognummer: B15344998
CAS-Nummer: 22604-06-4
Molekulargewicht: 191.2 g/mol
InChI-Schlüssel: IRDFJVKFKOGADM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- typically involves the reaction of thiosemicarbazide with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate thiazole ring, which is then functionalized to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and specific solvents to enhance the reaction efficiency and product isolation .

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wissenschaftliche Forschungsanwendungen

Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]- is unique due to its specific functional groups and the presence of the acetic acid moiety, which can influence its reactivity and biological activity compared to other thiazole derivatives .

Eigenschaften

CAS-Nummer

22604-06-4

Molekularformel

C5H5NO3S2

Molekulargewicht

191.2 g/mol

IUPAC-Name

2-[(4-oxo-1,3-thiazol-2-yl)sulfanyl]acetic acid

InChI

InChI=1S/C5H5NO3S2/c7-3-1-10-5(6-3)11-2-4(8)9/h1-2H2,(H,8,9)

InChI-Schlüssel

IRDFJVKFKOGADM-UHFFFAOYSA-N

Kanonische SMILES

C1C(=O)N=C(S1)SCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.